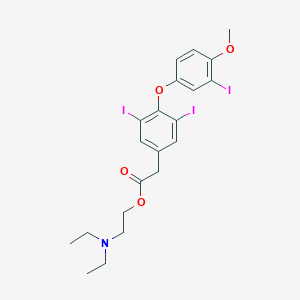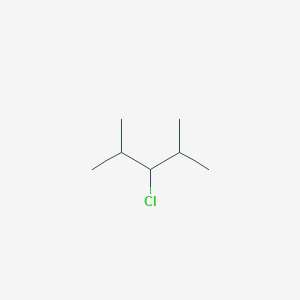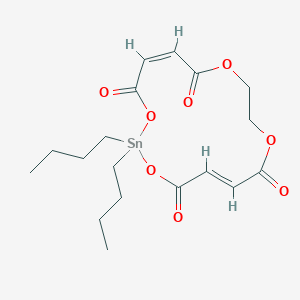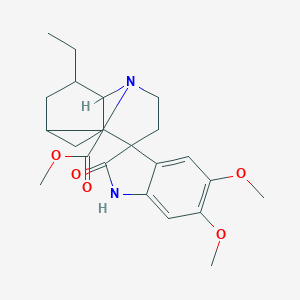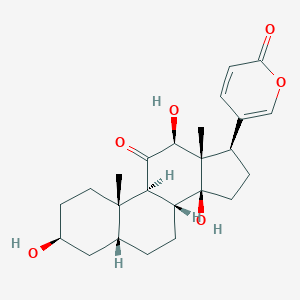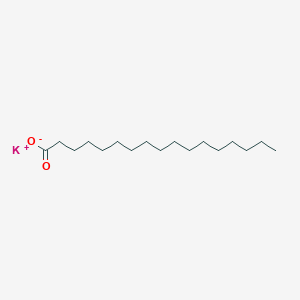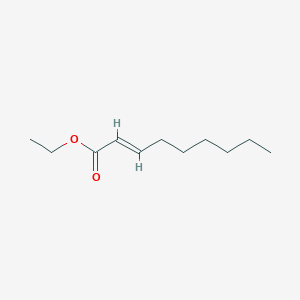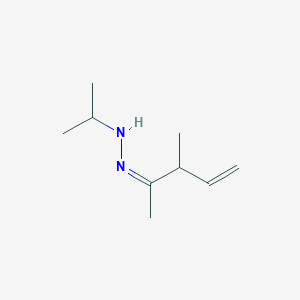
3-Methyl-4-penten-2-one isopropyl hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-penten-2-one isopropyl hydrazone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazone derivative of 3-methyl-4-penten-2-one, a common organic compound found in many natural sources. The isopropyl hydrazone derivative of this compound has been shown to have unique properties that make it useful for a variety of research applications.
作用機序
The mechanism of action of 3-Methyl-4-penten-2-one isopropyl hydrazone is not fully understood, but it is believed to involve the formation of covalent bonds with target molecules. This compound has been shown to react with a variety of functional groups, including aldehydes, ketones, and imines. The exact mechanism of action may vary depending on the specific target molecule and the reaction conditions.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 3-Methyl-4-penten-2-one isopropyl hydrazone. However, some studies have suggested that this compound may have potential applications in the treatment of certain diseases, such as cancer and Alzheimer's disease. Further research is needed to fully understand the potential therapeutic effects of this compound.
実験室実験の利点と制限
One of the main advantages of 3-Methyl-4-penten-2-one isopropyl hydrazone is its versatility in organic synthesis. This compound can be used as a building block for the synthesis of a wide range of organic molecules, making it a valuable tool for researchers in this field. However, the limitations of this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
将来の方向性
There are several potential future directions for research on 3-Methyl-4-penten-2-one isopropyl hydrazone. One area of interest is in the development of new pharmaceuticals and agrochemicals based on this compound. Additionally, further research is needed to fully understand the mechanism of action and potential therapeutic effects of this compound. Finally, the synthesis and characterization of new derivatives of this compound may lead to the development of even more versatile building blocks for organic synthesis.
合成法
The synthesis of 3-Methyl-4-penten-2-one isopropyl hydrazone involves the reaction of isopropyl hydrazine with 3-methyl-4-penten-2-one. This reaction is typically carried out under reflux conditions using an organic solvent such as ethanol or methanol. The resulting product is a yellowish liquid that can be purified using standard laboratory techniques.
科学的研究の応用
3-Methyl-4-penten-2-one isopropyl hydrazone has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of organic synthesis, where this compound can be used as a building block for the synthesis of more complex organic molecules. Additionally, this compound has been shown to have potential applications in the development of new pharmaceuticals and agrochemicals.
特性
CAS番号 |
16713-39-6 |
|---|---|
製品名 |
3-Methyl-4-penten-2-one isopropyl hydrazone |
分子式 |
C9H18N2 |
分子量 |
154.25 g/mol |
IUPAC名 |
N-[(Z)-3-methylpent-4-en-2-ylideneamino]propan-2-amine |
InChI |
InChI=1S/C9H18N2/c1-6-8(4)9(5)11-10-7(2)3/h6-8,10H,1H2,2-5H3/b11-9- |
InChIキー |
ZLOJDVVKKDLKJU-LUAWRHEFSA-N |
異性体SMILES |
CC(C)N/N=C(/C)\C(C)C=C |
SMILES |
CC(C)NN=C(C)C(C)C=C |
正規SMILES |
CC(C)NN=C(C)C(C)C=C |
同義語 |
3-Methyl-4-penten-2-one isopropyl hydrazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



